molecular formula C20H15F2N3O2S B2453106 N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide CAS No. 1005927-35-4

N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide

Cat. No.: B2453106
CAS No.: 1005927-35-4
M. Wt: 399.42
InChI Key: HKHJYSURVCYUMD-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a cinnamamide moiety, and a difluorophenyl group

Properties

IUPAC Name

(E)-N-[4-[2-(3,4-difluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N3O2S/c21-16-8-7-14(10-17(16)22)23-19(27)11-15-12-28-20(24-15)25-18(26)9-6-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,23,27)(H,24,25,26)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHJYSURVCYUMD-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-amino-4-(3,4-difluorophenyl)thiazole from 3’,4’-difluoroacetophenone . This intermediate is then reacted with cinnamoyl chloride under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and the target enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-(3,4-difluorophenyl)thiazole: A precursor in the synthesis of the target compound.

    N-(4-(3,4-difluorophenyl)thiazol-2-yl)acetamide: A structurally similar compound with different functional groups.

    4-(3,4-difluorophenyl)-1,3-thiazol-2-amine: Another thiazole derivative with potential biological activities.

Uniqueness

N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide stands out due to its unique combination of a thiazole ring, a difluorophenyl group, and a cinnamamide moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Biological Activity

N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including a difluorophenyl group and a thiazole moiety, is being investigated for various pharmacological applications, particularly in the fields of oncology and infectious diseases.

Chemical Structure

The molecular formula of this compound is C20H19F2N3O2SC_{20}H_{19}F_2N_3O_2S, with a molecular weight of approximately 397.45 g/mol. The IUPAC name provides insight into its functional groups and structural components, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways. The thiazole and cinnamamide moieties may enhance its binding affinity to these targets, leading to modulation of various biochemical processes.

Anticancer Activity

Research indicates that derivatives of cinnamic acid, similar to this compound, exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Cinnamic acid derivatives have shown potent cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar structures inhibited cell proliferation in MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC50 values in the low micromolar range .
  • Mechanisms : The anticancer effects are often linked to the induction of apoptosis and inhibition of metastasis. For example, certain derivatives were found to suppress B16-F10 cell migration significantly, indicating potential anti-metastatic properties .

Antimicrobial Activity

Cinnamic acid derivatives are also noted for their antimicrobial properties:

  • Broad-Spectrum Activity : Compounds related to this compound have demonstrated efficacy against a range of pathogens, including bacteria and fungi .
  • Specific Studies : One study highlighted that certain cinnamic acid derivatives exhibited significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans .

Study 1: Anticancer Efficacy

In a controlled study examining the efficacy of cinnamic acid derivatives on tumor growth in xenograft models, treatment with this compound analogs resulted in a marked reduction in tumor size compared to controls. The study reported no significant systemic toxicity at therapeutic doses .

Study 2: Antimicrobial Properties

A comparative analysis of various cinnamic acid derivatives revealed that those with structural similarities to this compound exhibited notable antimicrobial activity. For instance, compounds were tested against E. coli and Pseudomonas aeruginosa, showing minimum inhibitory concentrations (MICs) in the micromolar range .

Data Tables

Biological Activity IC50/Effect Target Cells/Organisms Reference
Anticancer< 1 μMMCF-7, HeLa
Antimicrobial5–50 μg/mLS. aureus, C. albicans
Anti-Metastatic86% migration suppression at 100 µmol/LB16-F10 cells

Q & A

Q. What synthetic strategies are recommended for preparing N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide, and how can purification challenges be addressed?

  • Methodological Answer : A multi-step synthesis is typically required, starting with the formation of the thiazole core via Hantzsch thiazole synthesis, followed by introduction of the 3,4-difluorophenylacetamide moiety through nucleophilic substitution or acylation. For the cinnamamide linkage, coupling reactions (e.g., EDCI/HOBt-mediated amidation) are recommended. Key challenges include isolating intermediates due to polar functional groups; flash chromatography with gradients (e.g., ethyl acetate/hexane) or recrystallization (using DMSO/water mixtures) can improve purity . Monitoring via TLC (silica gel, UV visualization) ensures reaction progression.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the thiazole protons (δ 7.2–8.1 ppm), cinnamamide vinyl protons (δ 6.5–7.5 ppm), and difluorophenyl aromatic signals (split due to J-coupling).
  • HRMS : Verify molecular ion ([M+H]+) and fragment ions (e.g., cleavage at the amide bond).
  • FTIR : Confirm carbonyl stretches (amide C=O at ~1650–1680 cm⁻¹, thiazole C=N at ~1600 cm⁻¹).
    Cross-validation with computational NMR prediction tools (e.g., ACD/Labs) enhances accuracy .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, A549) with IC50 determination. Include positive controls (e.g., doxorubicin) and assess apoptosis via Annexin V/PI staining.
  • Anti-inflammatory : COX-2 inhibition assay (ELISA) or NF-κB luciferase reporter systems.
  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
    Note: Solubility in DMSO/PBS should be optimized to avoid false negatives .

Advanced Research Questions

Q. How can discrepancies in reported IC50 values for structurally analogous compounds be resolved?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., serum concentration, incubation time). To address this:
  • Standardize protocols (e.g., CLSI guidelines for antimicrobial assays).
  • Validate purity (>95% via HPLC) and quantify degradation products (e.g., hydrolysis of the amide bond).
  • Cross-test in multiple cell lines/strains to assess selectivity.
    For example, fluorophenyl-thiazole analogs showed divergent IC50 values in HeLa vs. HT-29 cells due to differential ABC transporter expression .

Q. What computational approaches predict the binding affinity of this compound to kinase targets (e.g., EGFR, CDK2)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions (e.g., hydrogen bonding with kinase hinge regions). Prioritize targets based on structural homology (e.g., EGFR due to cinnamamide’s α,β-unsaturated ketone).
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-target complexes. Key metrics: RMSD <2 Å, binding free energy (MM-PBSA/GBSA).
    Validate predictions with kinase inhibition assays (e.g., ADP-Glo™) .

Q. How can structure-activity relationships (SAR) be systematically explored for cinnamamide-thiazole hybrids?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with substituents on the thiazole (e.g., methyl at C4) or cinnamamide (e.g., electron-withdrawing groups on the phenyl ring).
  • Bioisosteric Replacement : Replace the difluorophenyl group with chlorophenyl or methoxyphenyl to assess halogen/electron effects.
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) using MOE or Phase.
    SAR studies on similar thiazole-acetamide derivatives revealed enhanced potency with para-fluorine substitution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.